2-(1-hydroxypentyl)benzoic Acid

Pharmacokinetics Prodrug Conversion Bioavailability

Researchers requiring a reliable dl-NBP prodrug often face poor aqueous solubility and low oral bioavailability of the parent compound. 2-(1-Hydroxypentyl)benzoic acid (dl-PHPB) resolves these limitations. As a solid, highly water-soluble potassium salt, it enables both oral and intravenous formulation. - Delivers 170% higher AUC and 60% higher Cmax of active metabolite dl-NBP vs. direct dl-NBP dosing. - Reduces infarct volume from 37.4% to 13.7% in rat MCAO models (12.9 mg/kg i.v.). - Converts 70% to dl-NBP in plasma within 5 minutes. Supplied with ≥98% purity and full analytical documentation. Request a quote for bulk or custom packaging.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 380905-48-6
Cat. No. B1679060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-hydroxypentyl)benzoic Acid
CAS380905-48-6
Synonymsdl-PHPB
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1C(=O)[O-])O.[K+]
InChIInChI=1S/C12H16O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h4-7,11,13H,2-3,8H2,1H3,(H,14,15)
InChIKeyIEZTYUMJKFZPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Hydroxypentyl)benzoic Acid Overview


2-(1-Hydroxypentyl)benzoic acid (CAS 380905-48-6), also known as dl-PHPB or butylphthalide metabolite M4, is a ring-opened derivative of 3-n-butylphthalide (dl-NBP) that functions as a prodrug with demonstrated neuroprotective and anti-inflammatory properties [1]. The compound is currently in phase II–III clinical trials in China for the treatment of acute ischemic stroke and has shown efficacy in preclinical models of cerebral ischemia, neuroinflammation, and Alzheimer's disease [2]. Its potassium salt form offers high water solubility, addressing formulation limitations of the oily parent compound dl-NBP [3].

2-(1-Hydroxypentyl)benzoic Acid Differentiation


2-(1-Hydroxypentyl)benzoic acid (dl-PHPB) and its parent compound dl-NBP (3-n-butylphthalide) exhibit fundamentally different physicochemical and pharmacokinetic profiles that preclude simple interchangeability in research applications. While dl-NBP is an oily liquid with poor water solubility requiring complex formulation strategies (softgels or specialized injections), dl-PHPB is a solid prodrug with high aqueous solubility that can be readily formulated as a stable potassium salt [1]. Furthermore, oral administration of dl-PHPB yields significantly higher systemic exposure (AUC increased by 170%) and peak concentrations (Cmax increased by 60%) of the active metabolite dl-NBP compared to direct oral dosing of dl-NBP itself [2]. These quantitative differences in bioavailability and brain tissue distribution directly impact experimental reproducibility and therapeutic outcomes in preclinical stroke models, making generic substitution scientifically invalid [3].

2-(1-Hydroxypentyl)benzoic Acid Efficacy Evidence


Oral Pharmacokinetic Advantage Over dl-NBP

In a comparative pharmacokinetic study in rats, oral administration of dl-PHPB produced substantially higher systemic exposure of the active metabolite dl-NBP compared to equal-molar oral dosing of dl-NBP itself. Specifically, the Cmax of dl-NBP after oral dl-PHPB was higher by 60%, and the AUC was higher by 170% relative to oral dl-NBP [1]. The conversion of dl-PHPB to dl-NBP was rapid and complete in vivo, with plasma concentration-time curves of converted dl-NBP after intravenous dl-PHPB nearly identical to those after equal-molar intravenous dl-NBP [2].

Pharmacokinetics Prodrug Conversion Bioavailability

Neuroprotection in Rat MCAO Stroke Model

In a rat model of transient focal cerebral ischemia (2-h MCAO followed by 24-h reperfusion), intravenous administration of dl-PHPB at 1.3, 3.9, and 12.9 mg/kg 10 min after MCAO onset reduced infarct volume dose-dependently from 37.4% (vehicle control) to 25.4%, 17.4%, and 13.7%, respectively [1]. Neurological deficit scores improved correspondingly from 3.2 (vehicle) to 2.7, 2.1, and 1.8 [2]. At the highest tested dose (12.9 mg/kg), the potency of dl-PHPB was comparable to that of dl-NBP [3].

Cerebral Ischemia Neuroprotection Stroke Model

Anti-inflammatory Activity in Neuroinflammation

In a mouse model of systemic LPS-induced inflammation, dl-PHPB (administered as its potassium salt) significantly reduced elevated levels of iNOS and the cytokines TNFα, IL-1β, and IL-10 in both plasma and brain tissues (cerebral cortex and hippocampus) [1]. The compound also decreased the number of activated microglia and astrocytes and enhanced HO-1 upregulation, while inhibiting LPS-induced phosphorylation of ERK, p38, and JNK [2]. Although direct comparator data with dl-NBP were not reported in this study, these anti-inflammatory effects represent a mechanistically distinct dimension of dl-PHPB's pharmacological profile beyond prodrug conversion.

Neuroinflammation Cytokine Modulation Microglial Activation

Enhanced Brain Distribution vs. dl-NBP

Tissue distribution analysis in rats revealed that after oral administration of dl-PHPB, converted dl-NBP was primarily distributed to fat, brain, and stomach [1]. Notably, brain levels of dl-NBP were relatively higher after oral dl-PHPB treatment compared to treatment with equal-molar oral dl-NBP [2]. This enhanced brain exposure is particularly relevant for neuroprotective applications where achieving therapeutic concentrations at the target organ is critical for efficacy.

Brain Penetration Tissue Distribution CNS Drug Delivery

Rapid Prodrug Conversion in Plasma

In vitro plasma conversion studies demonstrated that dl-PHPB is rapidly converted to the active metabolite dl-NBP. Approximately 70% of dl-PHPB converted to dl-NBP within 5 minutes when added to plasma at final concentrations of 6, 30, and 60 μg/mL [1]. The conversion was identified as pH- and calcium-dependent, with paraoxonase identified as a major enzyme mediating the conversion in rat plasma [2]. This rapid activation profile ensures timely generation of the active neuroprotective agent following administration.

Prodrug Activation Plasma Stability Enzymatic Conversion

Aqueous Solubility Advantage Over dl-NBP

Unlike dl-NBP, which is a pale-yellow oily liquid at room temperature with poor water solubility, dl-PHPB is a solid compound that can be formulated as its potassium salt with extremely high water solubility [1]. This physicochemical difference eliminates the need for complex softgel formulations or specialized injection vehicles required for dl-NBP, enabling simpler solid dosage form development and more flexible preclinical formulation options [2].

Formulation Development Solid Dosage Forms Water Solubility

2-(1-Hydroxypentyl)benzoic Acid Research Applications


Acute Ischemic Stroke Efficacy Studies

Use dl-PHPB in rat or mouse MCAO models to evaluate neuroprotective efficacy. Based on demonstrated dose-dependent infarct volume reduction (37.4% to 13.7% at 12.9 mg/kg i.v.) and neurological deficit improvement (3.2 to 1.8), this compound is validated for stroke outcome studies [1]. The rapid prodrug conversion (70% to dl-NBP in 5 min in plasma) ensures timely generation of active metabolite, making it suitable for both prophylactic and post-occlusion intervention paradigms [2].

Comparative Pharmacokinetics & Bioavailability

Employ dl-PHPB in head-to-head pharmacokinetic studies against dl-NBP to quantify prodrug advantages. The documented 170% higher AUC and 60% higher Cmax of active metabolite dl-NBP after oral dl-PHPB administration [1], combined with enhanced brain tissue distribution [2], make this compound ideal for investigating prodrug-mediated improvements in oral bioavailability and CNS targeting.

Neuroinflammation & Neurodegenerative Disease Models

Apply dl-PHPB in LPS-induced neuroinflammation models or transgenic Alzheimer's disease mouse models. The compound's ability to reduce iNOS, TNFα, IL-1β, and IL-10 levels while decreasing microglial and astrocyte activation [1] supports its utility in studying neuroinflammatory mechanisms and evaluating multi-target neuroprotective strategies for conditions such as AD and chronic cerebral hypoperfusion.

Prodrug Formulation & Salt Selection

Utilize dl-PHPB as a model prodrug for formulation optimization studies. Its solid physical state and high aqueous solubility as the potassium salt [1] provide a platform for investigating solid dosage form development, stability testing, and alternative salt forms, addressing the formulation challenges associated with oily liquid active pharmaceutical ingredients such as dl-NBP [2].

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